1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC16329076
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-5-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20) |
| Standard InChI Key | LXSUVJCNUTYHET-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CN3C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide, reflecting its indole backbone substituted at the 1-position with a methyl group and at the 5-position with a carboxamide functional group. The amide nitrogen is further substituted with a (1-methyl-1H-pyrrol-2-yl)methyl side chain. Its molecular formula is C₁₆H₁₈N₃O, with a molecular weight of 268.34 g/mol (calculated from atomic masses).
Structural Analysis and SMILES Representation
The compound’s structure integrates two aromatic heterocycles:
-
A 1-methylindole system, where the indole nitrogen is methylated to form a 1-methyl-1H-indole scaffold.
-
A 1-methylpyrrole group connected via a methylene bridge to the carboxamide nitrogen.
The SMILES notation for this compound is CN1C=C(C2=CC=CC=C12)C(=O)NCC3=CC=CN3C, which encodes the connectivity and stereoelectronic features .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₃O |
| Molecular Weight | 268.34 g/mol |
| IUPAC Name | 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide |
| SMILES | CN1C=C(C2=CC=CC=C12)C(=O)NCC3=CC=CN3C |
Synthesis and Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
-
1-Methyl-1H-indole-5-carboxylic acid: Serves as the carboxylate precursor.
-
(1-Methyl-1H-pyrrol-2-yl)methanamine: Provides the amine component for amide bond formation.
Coupling Reagents and Reaction Conditions
Amide bond formation between these fragments likely employs coupling reagents such as DIPCDI (N,N'-diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as indicated by analogous syntheses of indolecarboxamides . Optimal conditions involve inert atmospheres (e.g., nitrogen), anhydrous solvents (e.g., DMF or DCM), and stoichiometric bases (e.g., DIPEA) .
Table 2: Representative Synthetic Protocol
| Step | Component | Reagent/Conditions |
|---|---|---|
| 1 | 1-Methylindole-5-carboxylic acid activation | DIPCDI, Oxyma, DMF, 0°C → RT |
| 2 | Amine coupling | (1-Methylpyrrol-2-yl)methanamine, DIPEA, 12–24 h |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexanes) |
Pharmacological and Biological Profile
Putative Mechanism of Action
While direct studies on this compound are absent, structurally related indolecarboxamides exhibit kinase inhibitory activity (e.g., JAK2/STAT3 pathway modulation) and GPCR interactions . The methylpyrrole moiety may enhance membrane permeability, as seen in analogs with improved bioavailability .
ADMET Predictions
-
Absorption: High gastrointestinal permeability due to moderate LogP (~3.2 estimated).
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential glucuronidation of the carboxamide .
-
Toxicity: Structural alerts include the pyrrole ring (potential hepatotoxicity) and carboxamide (renal clearance concerns) .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates this compound from synthetic byproducts, as validated for similar indole derivatives . Detection at 254 nm optimizes sensitivity for the conjugated indole-pyrrole system.
Mass Spectrometry
ESI-MS in positive ion mode yields a predominant [M+H]⁺ peak at m/z 269.2, consistent with the molecular weight. Fragmentation patterns include loss of the pyrrolmethyl group (m/z 178.1) and decarboxylation (m/z 225.1) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume